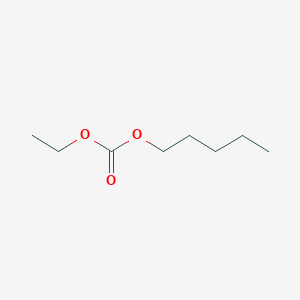
Oxaldehyde;urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is the smallest dialdehyde, consisting of two aldehyde groupsIt is a diamide of carbonic acid and plays a significant role in the metabolism of nitrogen-containing compounds by animals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
-
Oxaldehyde (Glyoxal):
Laboratory Methods: Glyoxal can be synthesized by the oxidation of acetaldehyde with selenious acid or by the ozonolysis of benzene.
Industrial Production: Commercial glyoxal is produced either by the gas-phase oxidation of ethylene glycol in the presence of a silver or copper catalyst (Laporte process) or by the liquid-phase oxidation of acetaldehyde with nitric acid.
-
Urea:
Laboratory Methods: Urea can be synthesized by the reaction of ammonia with carbon dioxide under high pressure and temperature to form ammonium carbamate, which is then dehydrated to form urea.
Industrial Production: The industrial production of urea involves the same reaction but on a larger scale, typically using the Bosch-Meiser urea process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Glyoxal can undergo oxidation to form glyoxylic acid and oxalic acid.
Reduction: Glyoxal can be reduced to ethylene glycol.
Common Reagents and Conditions:
Oxidation: Nitric acid is commonly used for the oxidation of glyoxal.
Reduction: Hydrogen gas in the presence of a catalyst can be used for the reduction of glyoxal.
Condensation: Glyoxal and urea react under acidic conditions to form condensation products.
Major Products:
Oxidation: Glyoxylic acid, oxalic acid.
Reduction: Ethylene glycol.
Condensation: 4,5-dihydroxy-2-imidazolidinone, dimethylol ethylene urea.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Glyoxal is used as a chemical intermediate in the production of pharmaceuticals and dyestuffs .
- Urea is used in the synthesis of various organic compounds and as a starting material for the production of plastics and resins .
Biology:
- Glyoxal is used in the study of glycation, which involves the modification of proteins by sugars .
- Urea is used in fertilizers to provide a readily available source of nitrogen for plants .
Medicine:
- Glyoxal is used as a disinfecting agent and biocide .
- Urea is used in dermatological products to treat dry and rough skin .
Industry:
Wirkmechanismus
Oxaldehyde (Glyoxal):
- Glyoxal exerts its effects through glycation, which involves the modification of proteins by forming advanced glycation end-products (AGEs). This process can affect protein function and is implicated in various diseases .
Urea:
- Urea acts as a humectant, drawing moisture into the skin and helping to maintain skin hydration. It also has keratolytic properties, helping to break down and remove dead skin cells .
Vergleich Mit ähnlichen Verbindungen
Glycolaldehyde: Similar to glyoxal but with only one aldehyde group.
Oxalic Acid: The fully oxidized form of glyoxal.
Formaldehyde: A simpler aldehyde with only one carbon atom.
Uniqueness:
Eigenschaften
CAS-Nummer |
53037-34-6 |
|---|---|
Molekularformel |
C3H6N2O3 |
Molekulargewicht |
118.09 g/mol |
IUPAC-Name |
oxaldehyde;urea |
InChI |
InChI=1S/C2H2O2.CH4N2O/c3-1-2-4;2-1(3)4/h1-2H;(H4,2,3,4) |
InChI-Schlüssel |
ZQUAGYUZGXDEIA-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)C=O.C(=O)(N)N |
Verwandte CAS-Nummern |
53037-34-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Hydroxy-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B14153609.png)

![2,6,7-Trioxabicyclo[2.2.2]octane, 4-methyl-1-(4-pentynyl)-](/img/structure/B14153621.png)

![2-{(2E)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}-3-hydroxyquinazolin-4(3H)-one](/img/structure/B14153628.png)
![N-[1-(2-methylpropyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]propanamide](/img/structure/B14153632.png)





![4-[(2E)-2-[(5Z)-4,6-dioxo-5-[(4-sulfonaphthalen-1-yl)hydrazinylidene]cyclohex-2-en-1-ylidene]hydrazinyl]naphthalene-1-sulfonic acid](/img/structure/B14153683.png)
![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 4-acetamidobenzoate](/img/structure/B14153686.png)
